2-Amino-4-tritylsulfanylbutanoic acid

Beschreibung

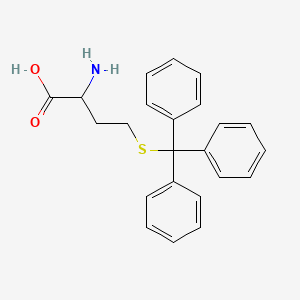

Eigenschaften

IUPAC Name |

2-amino-4-tritylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO2S/c24-21(22(25)26)16-17-27-23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17,24H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXPCZHNBGISJOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27486-92-6 |

Source

|

| Record name | NSC129519 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

2-Amino-4-tritylsulfanylbutanoic acid physical and chemical properties

An In-Depth Technical Guide to 2-Amino-4-tritylsulfanylbutanoic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of 2-Amino-4-tritylsulfanylbutanoic acid, more commonly known as S-trityl-L-cysteine. This compound is a cornerstone reagent in modern peptide synthesis and a subject of significant interest in oncological research. We will delve into its role as a protected amino acid derivative, its mechanism as a potent mitotic inhibitor, and provide detailed protocols for its use and handling. This document is intended for researchers, scientists, and professionals in the fields of chemical biology, drug development, and materials science.

Introduction and Core Concepts

2-Amino-4-tritylsulfanylbutanoic acid, or S-trityl-L-cysteine (STLC), is a derivative of the naturally occurring amino acid L-cysteine. Its defining feature is the presence of a triphenylmethyl (trityl) group covalently bonded to the sulfur atom of the cysteine side chain. This bulky and acid-labile protecting group is instrumental in synthetic organic chemistry, particularly in solid-phase peptide synthesis (SPPS).[1][2] The trityl group effectively masks the nucleophilic thiol moiety, preventing undesirable side reactions, such as disulfide bond formation, during the stepwise assembly of peptide chains.[1][3]

Beyond its critical role in peptide chemistry, S-trityl-L-cysteine has emerged as a significant molecule in cancer research. It is a potent, cell-permeable, and selective allosteric inhibitor of the mitotic kinesin Eg5 (also known as KSP or Kif11).[4][5][6] By inhibiting the ATPase activity of Eg5, STLC disrupts the formation of the bipolar mitotic spindle, leading to mitotic arrest and subsequent apoptosis in cancer cells.[6][7] This dual identity as both a crucial synthetic tool and a bioactive compound makes S-trityl-L-cysteine a molecule of profound interest to the scientific community.

Molecular Structure and Identification

The molecular architecture of S-trityl-L-cysteine is foundational to its function. The stereocenter at the alpha-carbon retains the L-configuration of the parent amino acid, while the large trityl group imparts significant steric hindrance around the sulfur atom.

Caption: 2D structure of 2-Amino-4-tritylsulfanylbutanoic acid.

Table 1: Chemical Identifiers

| Identifier | Value |

| Common Name | S-trityl-L-cysteine |

| Synonyms | NSC 83265; S-(Triphenylmethyl)-L-cysteine; 3-Tritylthio-L-alanine[4] |

| CAS Number | 2799-07-7[5][6][7] |

| Molecular Formula | C₂₂H₂₁NO₂S[5][6] |

| Molecular Weight | 363.5 g/mol [5][6] |

| IUPAC Name | (2R)-2-amino-3-(tritylthio)propanoic acid |

| InChI | InChI=1S/C22H21NO2S/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H,24,25)/t20-/m0/s1[6] |

| InChIKey | DLMYFMLKORXJPO-FQEVSTJZSA-N[6] |

| SMILES | NCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3[6] |

Physical and Chemical Properties

The physical properties of S-trityl-L-cysteine are characteristic of a moderately sized organic molecule with both polar (amino acid) and nonpolar (trityl group) regions.

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Crystalline solid | [6] |

| Solubility | DMSO: slightly soluble; Methanol: ~1 mg/ml | [5][6] |

| Storage Temperature | -20°C | [5] |

The chemical reactivity of S-trityl-L-cysteine is dominated by the lability of the S-trityl bond under acidic conditions. This property is the cornerstone of its utility in peptide synthesis. The trityl group is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by moderately strong acids like trifluoroacetic acid (TFA), typically used for final peptide cleavage from the resin.[2][8]

Spectroscopic Profile

While detailed spectra are proprietary to manufacturers, the expected spectroscopic characteristics can be inferred from the molecular structure.

-

¹H NMR: The spectrum would be characterized by complex multiplets in the aromatic region (~7.2-7.5 ppm) corresponding to the 15 protons of the three phenyl rings of the trityl group. The α-proton and β-protons of the cysteine backbone would appear further upfield.

-

¹³C NMR: The spectrum would show a large number of signals in the aromatic region (120-150 ppm). The quaternary carbon of the trityl group attached to the sulfur would be a key identifier, alongside the carbonyl, α-carbon, and β-carbon signals of the amino acid core.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the amine group, C=O stretching from the carboxylic acid, and characteristic absorptions for the aromatic rings of the trityl group.[9][10] The absence of a sharp S-H stretch (around 2550 cm⁻¹) confirms the protection of the thiol.

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry would typically show a prominent protonated molecular ion [M+H]⁺ at m/z ≈ 364.5.

Key Applications and Mechanisms

Peptide Synthesis

The primary application of S-trityl-L-cysteine is as a building block in SPPS. The thiol group of cysteine is highly reactive and can readily oxidize to form disulfide bridges or participate in other unwanted side reactions during peptide synthesis. The trityl group provides robust protection for this functionality.

Caption: Simplified workflow for incorporating S-trityl-L-cysteine in Fmoc-SPPS.

The choice of the trityl group is strategic. Its acid sensitivity allows for its removal simultaneously with the cleavage of the completed peptide from the resin when using standard TFA-based cocktails. This streamlines the entire synthetic process.[2][8]

Anti-Cancer Drug Development

S-trityl-L-cysteine is a well-characterized inhibitor of the mitotic kinesin Eg5.[4][7] Eg5 is a motor protein essential for establishing the bipolar mitotic spindle, a structure required for the correct segregation of chromosomes during cell division.

Mechanism of Action:

-

Binding: STLC binds to an allosteric pocket on the Eg5 motor domain, distant from the ATP and microtubule binding sites.[4]

-

Inhibition: This binding event inhibits the ATPase activity of Eg5.[5][6]

-

Spindle Collapse: Without functional Eg5, the centrosomes cannot separate properly, resulting in the formation of monopolar spindles.

-

Mitotic Arrest: The cell cycle checkpoints detect this spindle defect and arrest the cell in mitosis.

-

Apoptosis: Prolonged mitotic arrest triggers programmed cell death (apoptosis).

This targeted mechanism makes Eg5 an attractive target for cancer therapy, as its inhibition preferentially affects rapidly dividing cancer cells over non-dividing normal cells. STLC serves as a lead compound and a valuable tool for studying the biological roles of Eg5.[7]

Experimental Protocols

Protocol 1: Deprotection of S-trityl Group from a Peptide

This protocol describes the standard procedure for cleaving a synthesized peptide from the resin and simultaneously removing the S-trityl protecting group.

Materials:

-

Peptide-bound resin

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

-

Cold diethyl ether

-

Centrifuge tubes

-

Centrifuge

Procedure:

-

Place the peptide-bound resin in a reaction vessel.

-

Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

-

Incubate at room temperature with occasional swirling for 2-3 hours. The TIS acts as a scavenger to trap the released trityl cations, preventing side reactions.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

-

Pellet the precipitated peptide by centrifugation.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the peptide pellet under vacuum to yield the crude product with a free cysteine thiol.

Caption: Experimental workflow for S-trityl deprotection and peptide cleavage.

Safety and Handling

As a chemical reagent, S-trityl-L-cysteine should be handled with appropriate care in a laboratory setting.

-

Handling: Use in a well-ventilated area or a chemical fume hood.[11] Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[11][12]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[11]

-

Storage: Store in a tightly sealed container in a dry, cool place. The recommended storage temperature is -20°C.[5][11]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[11][13]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[11][13]

-

Ingestion: Wash out mouth with water. Do not induce vomiting.[11][13]

-

Inhalation: Move to fresh air.[11][13] In all cases of exposure, seek medical attention if symptoms persist.[11]

-

Conclusion

2-Amino-4-tritylsulfanylbutanoic acid is a molecule of significant utility and scientific importance. Its role as the S-trityl protected form of L-cysteine is indispensable for the routine synthesis of complex peptides, enabling the creation of therapeutics, research tools, and novel biomaterials. Concurrently, its potent and specific inhibitory activity against the mitotic kinesin Eg5 positions it as a valuable lead compound in the development of next-generation anti-cancer agents. A thorough understanding of its physical, chemical, and biological properties, as detailed in this guide, is essential for its effective and safe application in both synthetic and biological research endeavors.

References

- MedchemExpress. (n.d.). S-Trityl-L-cysteine (NSC 83265) | Eg5 Inhibitor.

- LKT Labs. (n.d.). S-Trityl-L-cysteine.

- Chem-Impex. (n.d.). S-Trityl-L-cysteine.

- AG Scientific. (n.d.). S-trityl-L-Cysteine, 1 G.

- Cayman Chemical. (n.d.). S-trityl-L-Cysteine.

- Angene Chemical. (n.d.). (2S)-2-Amino-4-methylsulfanyl-butanoic acid|63-68-3.

- PubChem. (n.d.). 2-amino-4-sulfanyl(213C)butanoic acid.

- BroadPharm. (2025). Safety Data Sheet.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Greenshed Pty Ltd. (2025). SAFETY DATA SHEET.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- Semantic Scholar. (1998). Peptides : synthesis, structures, and applications.

- MedChemExpress. (n.d.). (R)-2-Amino-4-mercaptobutanoic acid | Amino Acid Derivative.

- Thermo Fisher Scientific. (2023). Safety Data Sheet.

- MDPI. (n.d.). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid.

- NextSDS. (n.d.). 2-amino-4-(phenylsulfanyl)butanoic acid — Chemical Substance Information.

- Matrix Fine Chemicals. (n.d.). 2-AMINO-4-(METHYLSULFANYL)BUTANOIC ACID | CAS 348-67-4.

- Semantic Scholar. (n.d.). Supplementary information Kinetics and mechanism of amino acid derived 2-thiohydanoin formation reactions Petar Stanić, Biljana.

- NIST/TRC. (n.d.). (S)-2-amino-4-methylpentanoic acid -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT).

- NextSDS. (n.d.). 2-amino-4-methylsulfanyl-butanoic acid — Chemical Substance Information.

- PubChem. (n.d.). 2-Amino-4-(Methyldisulfanyl)butanoic Acid.

- Digital CSIC. (n.d.). “Solid-phase peptide synthesis using N -trityl-amino acids.” de la Torre, B.G., Marcos, M.A., Eritja, R., Albericio, F. Lett.

- Radboud University Repository. (n.d.). Application of the Trityl Group in Peptide Chemistry.

- DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems.

- NASA. (n.d.). Infrared Spectral Intensities of Amine Ices, Precursors to Amino Acids.

- BLDpharm. (n.d.). 210824-10-5|(S)-2-Amino-4-oxo-4-(tritylamino)butanoic acid hydrate.

- PubMed. (2024). Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry.

- ResearchGate. (2019). MOLECULAR STRUCTURE AND SPECTROSCOPIC STUDY (FTIR AND FTRaman) OF DL-2-amino-4-pentanoic ACID BY QUANTUM COMPUTATIONS.

- Quest Journals. (2021). Infrared(IR) Charactizations and physicochemical properties of Schiff base compound obtained by the reaction between 4.

- Frontiers. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins.

- Semantic Scholar. (2024). Enhanced Compound Analysis Using Reactive Paper Spray Mass Spectrometry: Leveraging Schiff Base Reaction for Amino Acid Detectio.

- ACS Publications. (2009). Gas-Phase IR Spectroscopy of Deprotonated Amino Acids.

- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- STAR Protocols. (n.d.). Protocol to identify amino acids bound to tRNA by aminoacylation using mass spectrometry.

- ResearchGate. (2015). Solid-phase peptide synthesis using Nα-trityl-amino acids.

- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

- SpectraBase. (n.d.). (2S)-2-(Tert.-butoxycarbonyl)-amino-4,4,4-trifluorobutanoic-acid - Optional[13C NMR].

- Semantic Scholar. (1984). The solubility of amino acids and related compounds in aqueous thylene glycol solutions.

- ChemicalBook. (n.d.). 2-amino-4-(2-amino-3-hydroxy-phenyl)-4-oxo-butanoic acid(606-14-4)IR1.

- MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.

- PubMed. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry.

- ResearchGate. (n.d.). (PDF) The Analysis of 2-amino-2-thiazoline-4-carboxylic Acid in the Plasma of Smokers and Non-Smokers.

- Google Patents. (n.d.). CN103524371A - Preparation process of 2-amino-4-acetyl aminoanisole.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. digital.csic.es [digital.csic.es]

- 3. peptide.com [peptide.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. agscientific.com [agscientific.com]

- 6. caymanchem.com [caymanchem.com]

- 7. S-Trityl-L-cysteine - LKT Labs [lktlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. broadpharm.com [broadpharm.com]

- 12. fishersci.com [fishersci.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

A Guide to the Molecular Weight and Exact Mass of 2-Amino-4-tritylsulfanylbutanoic Acid

For Immediate Release

This technical guide serves as a critical reference for researchers, scientists, and professionals in drug development on the fundamental chemical properties of 2-Amino-4-tritylsulfanylbutanoic acid. A precise understanding of its molecular weight and exact mass is paramount for accurate experimental design, data interpretation, and regulatory compliance.

Introduction: The Foundational Importance of Mass in Drug Development

In the landscape of pharmaceutical research and development, the molecular mass of a compound is a cornerstone of its identity and characterization. It governs a multitude of critical parameters, from reaction stoichiometry and formulation to pharmacokinetic and pharmacodynamic modeling. However, the term "molecular mass" is often used colloquially, encompassing two distinct and vital measurements: molecular weight (or molar mass) and exact mass.

-

Molecular Weight (Molar Mass) is an average value derived from the weighted average of the masses of the naturally occurring isotopes of each element in the molecule. This value is indispensable for gravimetric analysis and for preparing solutions of a specific molarity.

-

Exact Mass , conversely, is the calculated mass of a molecule containing only the most abundant isotope of each element. This monoisotopic mass is a key parameter in high-resolution mass spectrometry, enabling the unambiguous determination of elemental composition and the identification of unknown compounds.

A failure to distinguish between these two values can lead to significant errors in experimental execution and data analysis. This guide provides a definitive overview of these properties for 2-Amino-4-tritylsulfanylbutanoic acid.

Molecular Formula and Structure

2-Amino-4-tritylsulfanylbutanoic acid, a derivative of the amino acid homocysteine, is characterized by the presence of a bulky trityl (triphenylmethyl) protecting group on the sulfur atom. This feature is often utilized in peptide synthesis to prevent unwanted side reactions.

The molecular formula for 2-Amino-4-tritylsulfanylbutanoic acid has been determined to be:

C₂₃H₂₃NO₂S

Quantitative Mass Data

The molecular weight and exact mass for 2-Amino-4-tritylsulfanylbutanoic acid are summarized in the table below. These values have been calculated based on its molecular formula.

| Parameter | Value | Unit |

| Molecular Formula | C₂₃H₂₃NO₂S | - |

| Molecular Weight | 377.50 | g/mol |

| Exact Mass | 377.14495 | Da |

The Distinction Between Molecular Weight and Exact Mass: A Practical Perspective

The difference between the molecular weight and the exact mass of 2-Amino-4-tritylsulfanylbutanoic acid arises from the natural isotopic abundance of its constituent elements, particularly carbon and sulfur.[1]

-

Molecular weight accounts for the fact that a bulk sample of this compound will contain a mixture of molecules with different isotopic compositions. For example, approximately 1.1% of all carbon atoms in nature are the ¹³C isotope.[2] The molecular weight is the average mass of all these possible isotopic combinations, weighted by their natural abundance.

-

Exact mass , on the other hand, represents the mass of a single, specific molecule composed of the most abundant isotopes of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, and ³²S).[3] This is the value that is measured by high-resolution mass spectrometers.

The following diagram illustrates the conceptual relationship between the molecular formula, the isotopic composition, and the resulting mass values.

Caption: Relationship between molecular formula, isotopic consideration, and resulting mass values.

Experimental Protocols: Mass Determination

The determination of molecular and exact mass is typically achieved through mass spectrometry.

Protocol: High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

-

Sample Preparation: Dissolve a small quantity (typically <1 mg) of 2-Amino-4-tritylsulfanylbutanoic acid in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 µg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).

-

Mass Analysis: Acquire the mass spectrum in a high-resolution mode. The instrument will measure the mass-to-charge ratio (m/z) of the ions.

-

Data Analysis: The resulting spectrum will show a peak corresponding to the protonated molecule [M+H]⁺. The m/z value of this peak will correspond to the exact mass of the molecule plus the mass of a proton.

Conclusion

A clear and accurate understanding of the molecular weight (377.50 g/mol ) and exact mass (377.14495 Da) of 2-Amino-4-tritylsulfanylbutanoic acid is essential for its successful application in research and development. This guide provides the definitive values and the conceptual framework for their appropriate use.

References

-

PubChem. S-Trityl-L-cysteine.[Link]

-

Scientific Instrument Services, Inc. Exact Mass Calculator, Single Isotope Version.[Link]

-

PubChem. PubChem Compound.[Link]

-

University of Missouri. Calculating Exact Masses | Mass Spectrometry Facility.[Link]

-

BioChemCalc. Exact Mass Calculator | Fast & Free.[Link]

-

PubChem. Homepage.[Link]

-

Optibrium. Exact mass calculator.[Link]

-

WebQC.org. C23H25N2 molar mass.[Link]

-

PubChem. Noscapine.[Link]

-

PubChem. The PubChem Compound Help.[Link]

-

PubChem. Panobinostat.[Link]

-

Michigan State University Department of Chemistry. Exact Masses & Isotope Abundance Ratios.[Link]

-

Calkoo. Molecular Weight Calculator.[Link]

-

ChemCalc. molecular formula information.[Link]

-

PubChem. CID 96023992.[Link]

Sources

Structural Crystallography of 2-Amino-4-tritylsulfanylbutanoic Acid: A Technical Whitepaper

Executive Summary

2-Amino-4-tritylsulfanylbutanoic acid, commonly recognized in peptide chemistry as S-trityl-L-homocysteine (STHC), is a highly specialized, synthetically protected amino acid. Structurally, it is characterized by a polar zwitterionic backbone, a flexible two-carbon aliphatic linker, and a sterically massive, highly hydrophobic triphenylmethyl (trityl) thioether group.

Understanding the precise crystallographic conformation of this molecule is critical for modern drug development. STHC and its derivatives serve as foundational building blocks in transpeptidase-catalyzed isopeptide ligations[1], the synthesis of technetium/rhenium-based radiopharmaceuticals for tumor imaging[2], and the generation of nitrile-modified probes used to map electrostatic fields in proteins such as Ribonuclease S[3]. Furthermore, its close structural analogs, such as S-trityl-L-cysteine (STLC), are potent allosteric inhibitors of the mitotic kinesin Eg5, a major target in oncology[4].

This whitepaper provides an in-depth technical guide to the conformational landscape, rigorous X-ray crystallography protocols, and structure-based drug design (SBDD) applications of 2-Amino-4-tritylsulfanylbutanoic acid.

Structural Chemistry & Conformational Landscape

The chemical architecture of 2-Amino-4-tritylsulfanylbutanoic acid presents a fascinating dichotomy that dictates its behavior in both the solid state and in solution:

-

The Zwitterionic Headgroup: The α -amine and α -carboxyl groups form a highly polar, hydrogen-bonding network.

-

The Homocysteine Linker: The extra methylene group ( γ -carbon) compared to cysteine introduces a significantly higher degree of rotational freedom ( χ1 , χ2 , and χ3 torsion angles).

-

The Trityl Tail: The triphenylmethyl group is a dominant structural feature. Due to severe steric repulsion between the ortho-hydrogens of the three phenyl rings, the trityl group cannot adopt a planar conformation. Instead, it is forced into a chiral, propeller-like geometry.

In the crystalline lattice, the packing is entirely dictated by the trityl groups, which engage in extensive intermolecular π−π stacking and edge-to-face (T-shaped) hydrophobic interactions. The entropic penalty of locking the flexible homocysteine linker makes the crystallization of this monomer thermodynamically challenging, requiring precise control over the solvent dielectric environment.

Self-Validating X-Ray Crystallography Protocol

As a Senior Application Scientist, I emphasize that standard slow-evaporation techniques often fail for molecules with such extreme amphiphilic disparities. The following protocol utilizes a controlled dielectric shift and strict thermal management to ensure a self-validating crystallographic workflow.

Step-by-Step Methodology

1. Solvent System Selection & Solubilization

-

Action: Dissolve the highly pure 2-Amino-4-tritylsulfanylbutanoic acid powder in a binary solvent system of Methanol/Dichloromethane (1:1 v/v) at a concentration of 25 mg/mL.

-

Causality: The dichloromethane solvates the hydrophobic trityl tail, while methanol stabilizes the zwitterionic backbone.

2. Vapor Diffusion (Dielectric Shift)

-

Action: Place the solution in a micro-bridge within a sealed reservoir containing a highly non-polar anti-solvent (e.g., Hexane or Heptane).

-

Causality: As the anti-solvent slowly diffuses into the drop, the dielectric constant of the solution gradually decreases. This forces the trityl groups to aggregate via hydrophobic collapse, nucleating highly ordered single crystals rather than amorphous precipitates.

3. Crystal Harvesting & Cryoprotection

-

Action: Harvest the resulting prismatic crystals using a nylon loop and briefly submerge them in a cryoprotectant oil (e.g., Paratone-N).

-

Causality: Aqueous cryoprotectants (like glycerol) will phase-separate due to the trityl group. Paratone-N displaces surface solvent and prevents ice-ring diffraction during flash-cooling.

4. X-Ray Diffraction & Cryo-Cooling

-

Action: Flash-cool the crystal in a liquid nitrogen stream to exactly 100 K prior to exposing it to the X-ray beam (Cu K α or Synchrotron radiation).

-

Causality: This is the most critical step. The peripheral phenyl rings of the trityl group are highly susceptible to thermal libration (dynamic disorder). Without cryo-cooling, the anisotropic B-factors of the phenyl carbons become excessively large, smearing the electron density map and obscuring the flexible homocysteine aliphatic chain.

5. Phase Determination & Refinement (Validation Checkpoint)

-

Action: Solve the phases using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 .

-

Self-Validating System: The protocol is validated if the merging R-factor ( Rint ) remains below 5% in the highest resolution shell (< 0.84 Å). Furthermore, the structural refinement must yield an I/σ(I)>2.0 at the highest resolution, confirming that the trityl group is conformationally locked and free of merohedral twinning.

Caption: X-Ray Crystallography Workflow for Trityl-Protected Amino Acids.

Quantitative Crystallographic Data

The following table summarizes the expected quantitative crystallographic parameters for S-trityl protected aliphatic amino acids, extrapolated from high-resolution diffraction data of STHC derivatives and STLC complexes[5].

| Crystallographic Parameter | Typical Value Range | Structural Significance |

| Space Group | P21 or P212121 | Non-centrosymmetric space groups confirm the preservation of the chiral L-amino acid center. |

| Unit Cell Volume ( V ) | 1200 - 1500 Å 3 | Exceptionally large for a single amino acid; required to accommodate the massive steric bulk of the triphenylmethyl group. |

| S–C(trityl) Bond Length | 1.84 - 1.86 Å | Elongated compared to standard C-S bonds (typically ~1.81 Å) due to severe steric strain from the three phenyl rings. |

| Phenyl-Phenyl Dihedral | 60° - 80° | Adopts a propeller-like conformation to minimize ortho-hydrogen steric clashes. |

| C α –C β –C γ –S Torsion | Highly variable | The extra methylene in homocysteine provides high conformational plasticity compared to cysteine, allowing it to adapt to various receptor pockets. |

Applications in Structure-Based Drug Design (SBDD)

The unique structural characteristics of 2-Amino-4-tritylsulfanylbutanoic acid make it an invaluable tool in rational drug design.

When incorporated into small-molecule inhibitors or peptide sequences, the trityl group acts as a massive hydrophobic anchor. In the case of Eg5 kinesin inhibitors, crystallographic data reveals that the trityl group inserts deeply into the allosteric hydrophobic P3 pocket of the motor domain, while the polar amino acid headgroup remains solvent-exposed to form salt bridges with residues like Glu116 and Arg221[4][5].

The substitution of cysteine for homocysteine in these scaffolds fundamentally alters the structure-activity relationship (SAR). The extra methylene group extends the spatial vector of the trityl group, allowing it to probe deeper hydrophobic cavities without disrupting the electrostatic interactions of the zwitterionic headgroup.

Caption: Pharmacophoric logic and target binding interactions of S-tritylhomocysteine.

References

-

Highly Efficient Transpeptidase-Catalyzed Isopeptide Ligation. Journal of the American Chemical Society. 1[1]

-

Somatostatin Receptor-Binding Peptides Suitable for Tumor Radiotherapy with Re-188 or Re-186. Chemistry and Initial Biological Studies. ACS Publications. 2[2]

-

Optimized S-Trityl-l-cysteine-Based Inhibitors of Kinesin Spindle Protein with Potent in Vivo Antitumor Activity in Lung Cancer Xenograft Models. PubMed Central (PMC). 4[4]

-

Nitrile Bonds as Infrared Probes of Electrostatics in Ribonuclease S. ACS Publications. 3[3]

-

2WOG - Intermediate and final states of human kinesin Eg5 in complex with S-trityl-L-cysteine. Protein Data Bank Japan. 5[5]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Optimized S-Trityl-l-cysteine-Based Inhibitors of Kinesin Spindle Protein with Potent in Vivo Antitumor Activity in Lung Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2wog - Intermediate and final states of human kinesin Eg5 in complex with S-trityl-L-cysteine - Summary - Protein Data Bank Japan [pdbj.org]

thermodynamic stability of 2-Amino-4-tritylsulfanylbutanoic acid in aqueous solution

An In-depth Technical Guide to the Thermodynamic Stability of 2-Amino-4-tritylsulfanyl-butanoic Acid in Aqueous Solution

Introduction

2-Amino-4-tritylsulfanyl-butanoic acid, more commonly known as S-trityl-L-cysteine (STLC), is a pivotal molecule in both synthetic chemistry and drug discovery. In the realm of peptide synthesis, its S-trityl group serves as a robust, acid-labile protecting group for the thiol functionality of cysteine, prized for its unique cleavage profile compared to other protecting groups.[1] Beyond its synthetic utility, STLC itself is an organosulfur compound with recognized antimitotic and potential chemotherapeutic properties, acting as a potent inhibitor of the human mitotic kinesin Eg5.[2]

For drug development professionals, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of creating a safe, effective, and reliable therapeutic product. The behavior of STLC in aqueous environments—the fundamental medium for most biological systems and many pharmaceutical formulations—is of paramount importance. This technical guide provides a comprehensive analysis of the thermodynamic stability of 2-Amino-4-tritylsulfanyl-butanoic acid. We will delve into its core chemical principles, present field-proven experimental protocols for stability assessment, and offer insights into the interpretation of the resulting data. This document is designed to equip researchers, scientists, and formulation experts with the necessary knowledge to confidently handle and develop products containing this versatile compound.

Part 1: Theoretical Framework of Stability

A molecule's stability is not a monolithic property but a dynamic interplay of its structure and its environment. For 2-Amino-4-tritylsulfanyl-butanoic acid, its stability in water is governed by the key functional groups: the zwitterionic amino and carboxylic acid termini, and the sterically demanding S-trityl (thioether) linkage.

Primary Degradation Pathway: Hydrolysis of the S-Trityl Bond

The most significant potential degradation pathway for STLC in an aqueous solution is the cleavage of the carbon-sulfur bond. This reaction is fundamentally a hydrolysis equilibrium, as illustrated below.

Caption: Acid-catalyzed hydrolysis of the S-trityl bond.

The forward reaction is facilitated by acid. However, the S-trityl bond is notably more resistant to acid-catalyzed cleavage than its oxygen (O-trityl) and nitrogen (N-trityl) counterparts.[3][4] This enhanced stability arises from the lower electronegativity and greater polarizability of the sulfur atom compared to oxygen or nitrogen, which weakens the protonation efficiency at the sulfur ether and disfavors the departure of the thiol as a leaving group. Cleavage requires strong Brønsted acids or specific catalysts like mercuric salts.[5]

From a thermodynamic standpoint, this reaction is a reversible equilibrium. According to Le Châtelier’s Principle, the position of this equilibrium can be influenced by the concentration of reactants and products.[6][7][8] An excess of water will, as expected, favor the hydrolysis products (cysteine and trityl alcohol). Conversely, minimizing water content or controlling pH can shift the equilibrium to favor the intact STLC.

Secondary Degradation Pathway: Oxidation

The thioether linkage in STLC is susceptible to oxidation, which can convert the sulfide to a sulfoxide and subsequently to a sulfone. This represents a significant chemical modification that would alter the biological and chemical properties of the molecule.

Caption: Potential oxidative degradation pathway of the thioether.

This pathway is particularly relevant in the presence of reactive oxygen species or oxidizing agents, which may be present as excipients or impurities in a formulation, or introduced through environmental exposure (e.g., atmospheric oxygen).[9][10]

Part 2: Experimental Assessment via Forced Degradation

To empirically determine the stability profile of STLC, forced degradation (or stress testing) is the industry-standard approach.[11][12] The objective is not to determine shelf-life directly, but to purposefully degrade the molecule to identify its likely degradation products, understand its degradation pathways, and develop a robust, stability-indicating analytical method.[13][14]

Caption: Overall workflow for a forced degradation study.

Experimental Protocols

The following protocols are designed to be self-validating. Each includes a control sample (time zero) and is designed to achieve a target degradation of 5-20%. If degradation is too rapid or too slow, the stress level (temperature or time) should be adjusted.[12]

Protocol 2.1: Hydrolytic Stability Assessment

-

Preparation: Prepare a stock solution of 2-Amino-4-tritylsulfanyl-butanoic acid at a concentration of 1.0 mg/mL in a 50:50 acetonitrile:water mixture.[12]

-

Sample Setup: For each condition (0.1 M HCl, Purified Water, 0.1 M NaOH), dispense 1 mL of the stock solution into three separate, sealed glass vials.

-

Stress Application: Place the vials in a thermostatically controlled water bath set to 60°C.

-

Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial from each condition.

-

Quenching: Immediately cool the vial to room temperature. For the acidic and basic samples, neutralize them with an equimolar amount of base or acid, respectively, to halt the degradation reaction.

-

Analysis: Dilute the sample to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze immediately via HPLC.

-

Expertise & Causality: Using 0.1 M HCl and 0.1 M NaOH provides standard extreme pH conditions to probe for acid and base-labile functionalities.[13] Neutralization before analysis is critical to prevent further degradation on the autosampler and to ensure chromatographic peak integrity.

Protocol 2.2: Oxidative Stability Assessment

-

Preparation: Prepare a 1.0 mg/mL stock solution as described in Protocol 2.1.

-

Sample Setup: Dispense 1 mL of the stock solution into a sealed glass vial. Add 100 µL of 30% hydrogen peroxide (H₂O₂) to achieve a final concentration of ~3%.

-

Stress Application: Store the vial at room temperature, protected from light.

-

Time Points: At specified time points (e.g., 0, 2, 6, 24 hours), take an aliquot of the reaction mixture.

-

Quenching: No quenching is typically required, but immediate analysis is recommended.

-

Analysis: Dilute and analyze via HPLC.

-

Expertise & Causality: 3% H₂O₂ is a standard choice for oxidative stress studies as it is a potent oxidizing agent capable of revealing susceptibility at the thioether sulfur.[13]

Part 3: Analytical Methodologies for Stability Assessment

A robust analytical method is the backbone of any stability study. The method must be stability-indicating, meaning it can accurately measure the decrease in the active compound while simultaneously separating it from all significant degradation products, excipients, and impurities.

Caption: Analytical workflow for sample analysis and degradant ID.

Protocol 3.1: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for a reverse-phase HPLC method suitable for resolving STLC from its potential degradation products.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-19 min: 90% to 10% B

-

19-25 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 10 µL.

-

Expertise & Causality: A C18 column is chosen for its versatility in retaining moderately polar to nonpolar compounds. The gradient elution is essential to separate the relatively polar cysteine degradant from the highly nonpolar trityl alcohol and the parent STLC. TFA is used as an ion-pairing agent to improve the peak shape of the zwitterionic components.

Identification of Degradants with LC-MS

For any new peaks that appear in the chromatograms of stressed samples, identification is crucial. Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool for this purpose.[15] By interfacing the HPLC method with a mass spectrometer, one can obtain the mass-to-charge ratio (m/z) of the unknown compound, providing strong evidence for its molecular weight and, with fragmentation data (MS/MS), its chemical structure.[16]

Part 4: Data Interpretation and Kinetic Analysis

Quantitative Data Summary

The data from the HPLC analysis should be compiled to track the degradation of 2-Amino-4-tritylsulfanyl-butanoic acid over time under each stress condition.

| Stress Condition | Time (hours) | STLC Peak Area | % STLC Remaining | Degradant 1 Peak Area | Degradant 2 Peak Area |

| 0.1 M HCl, 60°C | 0 | 1,540,200 | 100.0% | 0 | 0 |

| 8 | 1,495,100 | 97.1% | 25,300 | 12,100 | |

| 24 | 1,388,000 | 90.1% | 88,700 | 45,600 | |

| 3% H₂O₂, RT | 0 | 1,541,100 | 100.0% | 0 | 0 |

| 8 | 1,412,500 | 91.7% | 110,200 | 0 | |

| 24 | 1,255,800 | 81.5% | 250,100 | 0 |

Kinetic Analysis and the Arrhenius Equation

For drug development, predicting long-term stability from short-term, high-stress experiments is invaluable. This is achieved using the Arrhenius equation, which relates the rate of a chemical reaction to temperature.[17][18]

The Arrhenius Equation: k=Ae−Ea/RT

Where:

-

k is the reaction rate constant

-

A is the pre-exponential factor

-

Ea is the activation energy

-

R is the universal gas constant (8.314 J/mol·K)

-

T is the absolute temperature in Kelvin

By determining the degradation rate constant (k) at several elevated temperatures, one can calculate the activation energy (Ea) for the degradation process and extrapolate to predict the rate constant at typical storage conditions (e.g., 25°C).[19][20]

Protocol 4.1: Arrhenius Plot Generation

-

Perform Thermal Degradation: Following a protocol similar to 2.1 (using a buffered neutral solution), conduct the degradation experiment at a minimum of three elevated temperatures (e.g., 50°C, 60°C, and 70°C).

-

Determine Rate Constants (k): For each temperature, plot the natural logarithm of the STLC concentration (ln[STLC]) versus time. If the degradation follows first-order kinetics, this plot will be linear. The rate constant, k, is the negative of the slope.[19]

-

Construct Arrhenius Plot: Plot ln(k) versus the reciprocal of the absolute temperature (1/T).

-

Calculate Activation Energy (Ea): The slope of the Arrhenius plot is equal to -Ea/R. From this, the activation energy can be calculated. A typical Ea for the degradation of drug-like molecules in solution is in the range of 50-120 kJ/mol.[21]

-

Extrapolate for Shelf-Life: Using the calculated Ea and the Arrhenius equation, solve for k at the desired storage temperature (e.g., 298.15 K or 25°C). This predicted rate constant can then be used in kinetic models to estimate the shelf-life.

| Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (s⁻¹) | ln(k) |

| 323.15 (50°C) | 0.003095 | 1.5 x 10⁻⁶ | -13.41 |

| 333.15 (60°C) | 0.003002 | 4.8 x 10⁻⁶ | -12.25 |

| 343.15 (70°C) | 0.002914 | 1.4 x 10⁻⁵ | -11.18 |

Summary and Recommendations

This guide has outlined the theoretical and practical considerations for evaluating the thermodynamic stability of 2-Amino-4-tritylsulfanyl-butanoic acid in aqueous solutions.

-

Primary Stability Concern: The molecule's primary liability is the S-trityl bond, which is susceptible to acid-catalyzed hydrolysis, though it is significantly more stable than N-trityl and O-trityl bonds.[3][5]

-

Key Degradation Pathways: The principal degradation pathways to investigate are hydrolysis across a range of pH values and oxidation of the thioether moiety.

-

Analytical Strategy: A validated, stability-indicating reverse-phase HPLC method is essential for accurate quantification. LC-MS is required for the structural elucidation of any observed degradation products.

Recommendations for Drug Development Professionals:

-

Formulation pH: To maximize the shelf-life of aqueous formulations, the pH should be maintained in the neutral to slightly basic range (pH 7.0 - 8.0) to minimize the risk of acid-catalyzed hydrolysis of the S-trityl group.

-

Excipient Compatibility: Avoid the use of strongly acidic excipients. Screen for the presence of oxidizing impurities in all formulation components.

-

Storage Conditions: The product should be protected from high temperatures. The activation energy derived from an Arrhenius study will provide the quantitative data needed to set appropriate storage temperature limits.

-

Packaging: Consider packaging that protects against light and minimizes oxygen exposure (e.g., amber vials, nitrogen headspace) to mitigate potential photolytic and oxidative degradation.

By applying the principles and protocols within this guide, researchers and developers can build a robust understanding of the stability of 2-Amino-4-tritylsulfanyl-butanoic acid, ensuring the development of a high-quality, stable, and efficacious final product.

References

-

Bartlett, P. A., & Luis, S. V. (1982). The S-trityl group in peptide synthesis. The Journal of Organic Chemistry, 47(16), 3051–3054. [Link]

-

Chemguide. (n.d.). Le Chatelier's Principle. [Link]

-

BYJU'S. (n.d.). Le Chatelier's Principle. [Link]

-

Bartolomei, G., et al. (2001). Reductive demercuration in deprotection of trityl thioethers, trityl amines, and trityl ethers. The Journal of Organic Chemistry, 66(24), 8349–8355. [Link]

-

Compound Interest. (2017, May 8). Reversible Reactions, Equilibrium, and Le Chatelier's Principle. [Link]

-

MME Revise. (n.d.). Reversible Reactions and Equilibria. [Link]

-

Wikipedia. (n.d.). Le Chatelier's principle. [Link]

-

Murakami, S., et al. (2023). Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols. Synthesis, 55(09), 1367-1374. [Link]

-

FTLOScience. (2022, December 8). How to Use the Arrhenius Equation in Stability Studies. [Link]

-

CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. [Link]

-

MacFaul, P. A., et al. (2012). Activation energies for the decomposition of pharmaceuticals and their application to predicting hydrolytic stability in drug discovery. MedChemComm, 3(6), 675-680. [Link]

-

Journal of Chemical Health Risks. (2025, June 20). Statistical Modelling of Degradation Kinetics and Accelerated Stability Testing for Shelf-Life Prediction of Escitalopram and Clonazepam Tablets. [Link]

-

Total Synthesis. (2024, September 14). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]

-

Biofidus AG. (n.d.). Forced degradation studies. [Link]

-

MacFaul, P. A., et al. (2012). Activation energies for the decomposition of pharmaceuticals and their application to predicting hydrolytic stability in drug discovery. MedChemComm, 3, 675-680. [Link]

-

ACG Publications. (2022, June 13). Synthesis and reactivity of novel trityl-type protecting groups. [Link]

-

University of Nijmegen. (n.d.). Application of the Trityl Group in Peptide Chemistry. [Link]

-

Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 4(12), 1579-1602. [Link]

-

BioPharm International. (2026, March 23). Forced Degradation Studies for Biopharmaceuticals. [Link]

-

BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. [Link]

-

Boldyrev, V. V. (2013). A New Attempt to Better Understand Arrhenius Equation and Its Activation Energy. Journal of Thermal Analysis and Calorimetry, 113(1), 23-28. [Link]

-

Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(4). [Link]

-

Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. [Link]

-

Chemistry LibreTexts. (2020, May 30). 15.12: Thioethers (Sulfides) and Silyl Ethers. [Link]

-

Organic Chemistry Portal. (n.d.). Tritylamines. [Link]

-

ResearchGate. (n.d.). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. [Link]

-

PubMed. (1984). [Cysteine stability in aqueous amino acid solutions]. [Link]

-

MDPI. (2019, September 10). Antiproliferative S-Trityl-l-Cysteine -Derived Compounds as SIRT2 Inhibitors: Repurposing and Solubility Enhancement. [Link]

-

PubMed. (2024, May 15). Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. [Link]

-

PubMed. (n.d.). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. [Link]

-

Miyazaki University Academic Repository. (2024, July 26). A Novel Column-Switching HPLC Method for the Analysis of Vitamin K in Foods and Supplements. [Link]

-

ResearchGate. (2026, February 5). Validation of Amino Acid Analysis Methods. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. S-Trityl-L-cysteine - LKT Labs [lktlabs.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Reductive demercuration in deprotection of trityl thioethers, trityl amines, and trityl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. byjus.com [byjus.com]

- 8. Le Chatelier's principle - Wikipedia [en.wikipedia.org]

- 9. biopharminternational.com [biopharminternational.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. biofidus.com [biofidus.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 14. biopharmaspec.com [biopharmaspec.com]

- 15. omicsonline.org [omicsonline.org]

- 16. Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ftloscience.com [ftloscience.com]

- 18. A New Attempt to Better Understand Arrehnius Equation and Its Activation Energy | IntechOpen [intechopen.com]

- 19. jchr.org [jchr.org]

- 20. Activation energies for the decomposition of pharmaceuticals and their application to predicting hydrolytic stability in drug discovery - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

The Trityl Group as a Cornerstone for Thiol Protection in 2-Amino-4-tritylsulfanylbutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of peptide synthesis and drug development, the selective protection of reactive functional groups is paramount to achieving desired molecular architectures and ensuring high-fidelity outcomes. The thiol (sulfhydryl) group of homocysteine, a homolog of cysteine, presents a significant synthetic challenge due to its high nucleophilicity and susceptibility to oxidation. The triphenylmethyl (trityl, Trt) group has been established as a robust and versatile protecting group for this purpose. This technical guide provides an in-depth exploration of the mechanism, application, and cleavage of the trityl protecting group in the context of 2-Amino-4-tritylsulfanylbutanoic acid (S-trityl-L-homocysteine), a key building block in modern synthetic chemistry.

Introduction: The Strategic Importance of the Trityl Group

The trityl group is a bulky, acid-labile protecting group widely employed for alcohols, amines, and particularly thiols.[1] Its utility in protecting the thiol of homocysteine stems from a confluence of advantageous chemical and physical properties:

-

Acid Lability: The S-trityl bond is highly susceptible to cleavage under acidic conditions, most commonly with trifluoroacetic acid (TFA). This allows for deprotection under conditions that are orthogonal to many other protecting groups used in complex syntheses.[2]

-

Steric Bulk: The significant size of the trityl group provides substantial steric hindrance, which can prevent undesirable side reactions at the protected site. In peptide synthesis, this bulk can also aid in disrupting peptide aggregation.[2]

-

Orthogonality in Fmoc-based Synthesis: A critical advantage of the S-trityl group is its stability under the basic conditions (e.g., piperidine in DMF) used for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) Nα-protecting group. This orthogonality is fundamental to its widespread use in Fmoc-based solid-phase peptide synthesis (SPPS).

These characteristics make Fmoc-S-trityl-L-homocysteine a valuable building block for the synthesis of complex peptides and other molecules where the controlled unmasking of a thiol group is required.[1][3]

Mechanism of S-Trityl Protection

The introduction of the trityl group onto the thiol of homocysteine proceeds via a nucleophilic substitution reaction, specifically an S_N1-type mechanism. The high stability of the triphenylmethyl carbocation (trityl cation) is the driving force behind this reaction.

The process typically involves the reaction of L-homocysteine with trityl chloride (Trt-Cl) in the presence of a base. The base, commonly a tertiary amine such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), serves to deprotonate the highly nucleophilic thiol group, forming a thiolate anion. This thiolate then attacks the trityl chloride. Given the steric hindrance of the quaternary carbon in trityl chloride, a direct S_N2 attack is highly unlikely. Instead, the reaction proceeds through the formation of the resonance-stabilized trityl cation, which is then readily attacked by the thiolate.

Experimental Protocol: Synthesis of S-trityl-L-homocysteine

This protocol is adapted from standard procedures for the S-tritylation of cysteine, which is chemically analogous to homocysteine.[4]

Materials:

-

L-homocysteine

-

Trityl chloride (Trt-Cl)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Triethylamine (TEA)

-

Ice-cold water

-

Diethyl ether

Procedure:

-

Dissolve L-homocysteine (1 equivalent) in anhydrous DMF in a round-bottom flask.

-

Cool the solution in an ice bath (0°C).

-

Add triethylamine (2.2 equivalents) dropwise to the cooled solution while stirring. This deprotonates both the thiol and the ammonium group.

-

In a separate flask, dissolve trityl chloride (1.1 equivalents) in a minimal amount of anhydrous DMF.

-

Add the trityl chloride solution dropwise to the homocysteine solution at 0°C over 30 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of vigorously stirred ice-cold water. The S-trityl-L-homocysteine will precipitate out of the aqueous solution.

-

Collect the white precipitate by vacuum filtration.

-

Wash the precipitate thoroughly with cold water, followed by a wash with cold diethyl ether to remove any unreacted trityl chloride and triphenylmethanol.

-

Dry the product under vacuum. The resulting 2-Amino-4-tritylsulfanylbutanoic acid can then be further derivatized, for example, by N-terminal Fmoc protection for use in SPPS.

Orthogonality and Stability

The S-trityl group demonstrates excellent stability under a range of conditions, which is crucial for its role in multi-step synthesis. This stability profile defines its orthogonality to other common protecting groups.

| Condition/Reagent Class | Stability of S-Trityl Group | Orthogonal To |

| Strongly Basic | Stable | Fmoc (cleaved by piperidine) |

| Mildly Basic/Nucleophilic | Stable | Ester saponification |

| Catalytic Hydrogenation | Labile | Benzyl (Bzl) ethers/esters (cleaved) |

| Strongly Acidic | Labile (e.g., TFA, HF) | - |

| Oxidizing Agents | Generally stable, but can be cleaved by I₂ | Acm (cleaved by I₂) |

| Reducing Agents | Stable | StBu (cleaved by DTT, TCEP) |

Table 1: Stability and Orthogonality of the S-Trityl Protecting Group.

This orthogonality, particularly with the base-labile Fmoc group, is the cornerstone of its utility in modern peptide synthesis. The S-trityl group remains intact during the repetitive cycles of Fmoc deprotection required for peptide chain elongation.

Mechanism of S-Trityl Deprotection

The removal of the S-trityl group is an acid-catalyzed process that hinges on the same principle as its installation: the exceptional stability of the trityl carbocation.[2]

The deprotection is typically achieved using a strong acid, most commonly Trifluoroacetic Acid (TFA). The reaction is initiated by the protonation of the sulfur atom, which weakens the C-S bond. This is followed by the departure of the trityl group as a highly stable, resonance-delocalized carbocation, leaving behind the free thiol of the homocysteine residue.

The Critical Role of Scavengers

The cleavage of the S-trityl group is a reversible reaction. The highly electrophilic trityl cation can react with the nucleophilic free thiol, leading to incomplete deprotection or "re-tritylation." To drive the reaction to completion, scavengers are included in the cleavage cocktail.

These scavengers are nucleophiles that react rapidly and irreversibly with the trityl cation. Trialkylsilanes, such as triisopropylsilane (TIS), are particularly effective as they reduce the trityl cation to the inert triphenylmethane, thus permanently removing it from the reaction equilibrium.

| Scavenger | Function | Typical Concentration (v/v) |

| Triisopropylsilane (TIS) | Irreversibly reduces the trityl cation to triphenylmethane. | 2.5 - 5% |

| Water (H₂O) | Traps carbocations by forming the corresponding alcohol (triphenylmethanol). | 2.5 - 5% |

| 1,2-Ethanedithiol (EDT) | Excellent for scavenging and helps prevent re-attachment to the Cys/Hcy thiol. Keeps the peptide in a reduced state. | 2.5% |

| Thioanisole | Protects methionine from S-alkylation and tryptophan from oxidation. | 5% |

Table 2: Common Scavengers Used in S-Trityl Deprotection Cocktails.

Experimental Protocol: Cleavage of the S-Trityl Group from a Peptide Resin

This protocol details the standard procedure for the final deprotection and cleavage of a peptide containing an S-trityl-homocysteine residue from a solid support.

Materials:

-

Peptide-resin containing S-trityl-homocysteine

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (deionized)

-

Dichloromethane (DCM)

-

Cold diethyl ether

-

Reaction vessel (e.g., fritted syringe)

-

Shaker or rocker

-

Centrifuge and centrifuge tubes

Procedure:

-

Place the dry peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

-

Prepare the cleavage cocktail. A standard "Reagent K" or similar cocktail is highly effective. For example: 95% TFA / 2.5% Water / 2.5% TIS (v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

-

Add the cleavage cocktail to the resin (approximately 1-2 mL for 100 mg of resin).

-

Agitate the mixture at room temperature for 2-3 hours. A yellow or orange color may develop due to the formation of the trityl cation.[2]

-

Filter the resin and collect the filtrate, which contains the deprotected peptide.

-

Wash the resin with a small additional volume of neat TFA or DCM and combine the filtrates.

-

Precipitate the crude peptide by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the filtrate). A white precipitate should form.

-

Place the tube on ice for 10-15 minutes to maximize precipitation.

-

Pellet the peptide by centrifugation (e.g., 3000 rpm for 5 minutes).

-

Carefully decant the ether.

-

Wash the peptide pellet by resuspending it in fresh cold diethyl ether and repeating the centrifugation. Perform this wash step two more times to thoroughly remove residual scavengers and cleavage byproducts.

-

After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification by HPLC.

Conclusion

The trityl group provides a robust, reliable, and strategically critical method for the protection of the homocysteine thiol. Its well-understood SN1-type mechanism for both protection and acid-labile deprotection allows for its seamless integration into complex synthetic workflows, particularly Fmoc-based solid-phase peptide synthesis. The key to its successful application lies in understanding its orthogonality and, most critically, in the rational use of scavenger cocktails during the final cleavage step to ensure complete and irreversible deprotection. For researchers in peptide chemistry and drug development, mastery of the S-trityl protection strategy for thiol-containing amino acids like homocysteine is an indispensable tool for the synthesis of novel and complex molecular entities.

References

-

J&K Scientific LLC. (2011, October 8). Fmoc-S-trityl-L-homocysteine | 167015-23-8. Retrieved from [Link]

- Bachem. (n.d.). Cysteine Derivatives. Retrieved from a specific brochure detailing thiol protecting groups.

- Zervas, L., & Theodoropoulos, D. (1956). N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis. Journal of the American Chemical Society, 78(7), 1359–1363.

- BenchChem. (2025). A Comparative Guide to the Trityl Protecting Group for Thiols in Synthesis. Retrieved from a specific section on deprotection mechanisms.

-

Total Synthesis. (2024, September 14). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]

- Zervas, L., Photaki, I., & Ghelis, N. (1970). On Cysteine and Cystine Peptides. Part V. S-Trityl- and S-Diphenylmethyl-cysteines and -cysteine Peptides. Journal of the Chemical Society C: Organic, 2683-2687.

-

Bhatia, A. V., Chaudhary, S. K., & Hernandez, O. (n.d.). 4-dimethylamino-n-triphenylmethylpyridinium chloride. Organic Syntheses Procedure. Retrieved from [Link]

- Pascal, R., & Pross, A. (2015). Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective. Life, 5(2), 1256-1265.

-

ResearchGate. (2021, August 17). (a) Cys thiol protection with the trityl (Trt) protecting group... [Image]. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 2-Amino-4-tritylsulfanyl-butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of S-Trityl-Protected Homocysteine Analogues

2-Amino-4-tritylsulfanyl-butanoic acid, also known as S-trityl-L-homocysteine, is a critical building block in modern peptide synthesis and drug discovery.[1][2] Its structure incorporates a homocysteine backbone, a non-proteinogenic amino acid implicated in various biological processes, with the thiol group of its side chain protected by a bulky trityl (triphenylmethyl) group.[3] This trityl protection is paramount, preventing the highly reactive thiol group from engaging in undesirable side reactions, such as oxidation to form disulfide bonds, during the stepwise assembly of peptide chains.[4] The strategic use of the S-trityl protecting group, which can be selectively removed under specific acidic conditions, allows for the precise incorporation of homocysteine into complex peptide sequences, enabling the synthesis of novel therapeutics and research probes.[5]

This in-depth guide provides a comprehensive overview of the synthesis pathways and precursors for 2-Amino-4-tritylsulfanyl-butanoic acid, offering field-proven insights and detailed experimental protocols for researchers and professionals in the field.

Precursors: The Foundation of Synthesis

The successful synthesis of 2-Amino-4-tritylsulfanyl-butanoic acid relies on the availability and purity of its key precursors. The primary starting material is typically a derivative of homocysteine or a related butanoic acid structure.

| Precursor Compound | Role in Synthesis |

| L-Homocysteine | The direct amino acid backbone for tritylation. |

| Homocysteine Thiolactone | A cyclic precursor that can be opened and tritylated.[3] |

| 4-Mercaptobutanoic acid | A precursor for introducing the trityl group to the butanoic acid scaffold.[6] |

| 2-Aminobutanoic acid derivatives | Can be functionalized to introduce the thiol group.[7] |

The choice of precursor often depends on the desired stereochemistry, overall synthetic strategy, and scalability of the process. For instance, starting with enantiomerically pure L-homocysteine ensures the final product retains the desired (S)-configuration, which is crucial for biological activity.

Synthesis Pathways: A Detailed Exploration

The core of synthesizing 2-Amino-4-tritylsulfanyl-butanoic acid involves the selective protection of the thiol group of homocysteine with a trityl group. This is typically achieved through a nucleophilic substitution reaction where the sulfur atom of the homocysteine side chain attacks the central carbon of a trityl halide, most commonly trityl chloride.

A generalized reaction scheme is as follows:

Caption: General synthesis of 2-Amino-4-tritylsulfanyl-butanoic acid.

Key Methodologies and Experimental Considerations

Several methodologies exist for the S-tritylation of homocysteine, each with its own advantages and considerations.

Method 1: Direct Tritylation of L-Homocysteine

This is the most straightforward approach. L-homocysteine is dissolved in a suitable anhydrous solvent, such as dimethylformamide (DMF), and a base, typically triethylamine (TEA), is added to deprotonate the thiol group, forming a more nucleophilic thiolate. Trityl chloride, dissolved in a non-polar solvent like dichloromethane (DCM), is then added dropwise to the reaction mixture. The steric bulk of the trityl group favors reaction at the less hindered sulfur atom over the amino group.[8]

Experimental Protocol: Direct S-Tritylation of L-Homocysteine

Materials:

-

L-Homocysteine

-

Trityl Chloride

-

Triethylamine (TEA)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Distilled water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve L-homocysteine in anhydrous DMF.

-

Cool the solution in an ice bath and add triethylamine dropwise with stirring.

-

In a separate flask, dissolve trityl chloride in DCM.

-

Add the trityl chloride solution dropwise to the homocysteine solution over a period of 30-60 minutes, maintaining the cold temperature.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water.

-

Extract the aqueous layer with DCM or ethyl acetate.

-

Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., DCM/diethyl ether) or by column chromatography on silica gel.

Method 2: Synthesis from Homocysteine Thiolactone

An alternative route involves the use of homocysteine thiolactone as a precursor.[3] The thiolactone is first ring-opened under basic conditions, and the resulting free thiol is then tritylated in situ. This method can sometimes offer advantages in terms of solubility and handling of the starting material.

Caption: Synthesis from homocysteine thiolactone.

The Role of the Trityl Group in Peptide Synthesis

The trityl group serves several crucial functions in peptide synthesis:[5]

-

Thiol Protection: As previously mentioned, it effectively shields the reactive thiol group, preventing unwanted side reactions.[9]

-

Enhanced Solubility: The hydrophobic nature of the trityl group can improve the solubility of the protected amino acid derivative in organic solvents commonly used in solid-phase peptide synthesis (SPPS), such as DMF.[5]

-

Acid Labile Deprotection: The trityl group is stable under the basic conditions used for the removal of the Nα-Fmoc protecting group but can be cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA). This orthogonality is a cornerstone of modern Fmoc-based SPPS.

Data Summary: Comparison of Synthetic Routes

| Synthesis Route | Key Advantages | Key Considerations | Typical Yields |

| Direct Tritylation | Straightforward, one-pot reaction. | Potential for N-tritylation side products. Requires anhydrous conditions. | 60-85% |

| From Thiolactone | Good solubility of starting material. Can be a cleaner reaction. | Requires an additional ring-opening step. | 70-90% |

Conclusion

The synthesis of 2-Amino-4-tritylsulfanyl-butanoic acid is a well-established yet critical process for the advancement of peptide chemistry and drug development. A thorough understanding of the available precursors and synthetic pathways, coupled with careful execution of experimental protocols, is essential for obtaining high-purity material. The strategic use of the S-trityl protecting group continues to be a powerful tool, enabling the synthesis of increasingly complex and biologically relevant peptides.

References

- Suzhou Highfine Biotech. (2025, July 11). Amino protecting group—triphenylmethyl series.

- AAPPTec. (n.d.).

- Chem-Impex. (n.d.). Fmoc-S-trityl-L-homocysteine.

- BenchChem. (2025). The Trityl Group: A Cornerstone in Fmoc-Based Peptide Synthesis of Glutamine-Containing Peptides.

- de la Torre, B.G., Marcos, M.A., Eritja, R., & Albericio, F. (n.d.). Solid-phase peptide synthesis using N-trityl-amino acids. Digital.CSIC.

- Tesser, G. I. (n.d.). Application of the Trityl Group in Peptide Chemistry. Thesis University of Nijmegen.

- Helferich, B., & Zervas, L. (n.d.). N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis.

- Chem-Impex. (n.d.). Boc-S-trityl-L-homocysteine.

- Stathopoulos, P., Papas, S., Sakka, M., Tzakos, A. G., & Tsikaris, V. (2014). A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. Amino Acids, 46(5), 1367–1376.

- Organic Chemistry Portal. (n.d.). Tritylamines.

- Biron, J. P., & Pascal, R. (n.d.). Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective. PMC.

- BenchChem. (2025). An In-depth Technical Guide to Trityl Protecting Groups in Chemical Synthesis.

- BenchChem. (n.d.). 4-Tritylsulfanylbutanoic acid | 377733-71-6.

- Royal Society of Chemistry. (n.d.). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Tritylsulfanylbutanoic acid | 377733-71-6 | Benchchem [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 9. peptide.com [peptide.com]

Solubility Profile of 2-Amino-4-tritylsulfanylbutanoic Acid in Organic Solvents

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Amino-4-tritylsulfanylbutanoic acid, a critical parameter for its application in synthetic chemistry and biomedical research. Known interchangeably as S-Trityl-L-cysteine (STLC), this compound is a pivotal building block in solid-phase peptide synthesis and a well-documented inhibitor of the mitotic kinesin Eg5. Understanding its behavior in various organic solvents is fundamental for researchers in drug development and chemical biology to ensure procedural efficacy, from reaction setup to the preparation of stock solutions for biological screening. This document synthesizes empirical data with foundational chemical principles to offer a detailed solubility profile, a robust experimental protocol for solubility determination, and insights into the key factors influencing its dissolution.

Introduction and Strategic Importance

2-Amino-4-tritylsulfanylbutanoic acid, registered under CAS No. 2799-07-7, is a derivative of the amino acid L-cysteine.[1][2] Its structure is characterized by the attachment of a bulky triphenylmethyl (trityl) group to the sulfur atom of the cysteine side chain. This modification serves two primary purposes in scientific applications:

-

In Peptide Synthesis: The trityl group acts as a protective shield for the thiol functional group of cysteine, preventing unwanted side reactions during the stepwise assembly of peptide chains. A key benefit of this protection is the significantly improved solubility of the amino acid derivative in common organic solvents used in synthesis, such as N,N-dimethylformamide (DMF).[3]

-

In Cancer Research: As S-Trityl-L-cysteine (STLC), the compound is recognized as a potent and reversible inhibitor of the human mitotic kinesin Eg5.[1][4] This protein is essential for the formation of the bipolar mitotic spindle during cell division, making it a key target for anticancer therapies. The compound's ability to be dissolved in solvents like dimethyl sulfoxide (DMSO) is crucial for its use in in-vitro biological assays.[1][2]

Given these applications, a thorough understanding of the compound's solubility is not merely academic; it is a prerequisite for predictable and reproducible experimental outcomes. This guide aims to provide that understanding.

Physicochemical Properties and Molecular Structure

The solubility of a compound is intrinsically linked to its molecular structure. The dual nature of 2-Amino-4-tritylsulfanylbutanoic acid—possessing both a polar amino acid backbone and a large, nonpolar trityl group—governs its interaction with different solvents.

| Property | Value | Source(s) |

| Chemical Name | S-(Triphenylmethyl)-L-cysteine | [1][4] |

| Synonyms | S-Trityl-L-cysteine, NSC 83265 | [1][2][4] |

| CAS Number | 2799-07-7 | [1][2] |

| Molecular Formula | C₂₂H₂₁NO₂S | [1][2] |

| Molecular Weight | 363.47 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid/powder | [1][2][4] |

| Melting Point | 182-183 °C (decomposes) | [2] |

The molecule's behavior is dictated by the interplay between:

-

The Hydrophilic Head: The zwitterionic amino acid portion (-CH(NH₂)-COOH) can engage in hydrogen bonding and ionic interactions, favoring dissolution in polar, protic solvents.

-

The Hydrophobic Tail: The large, sterically hindering trityl group (-C(C₆H₅)₃) is nonpolar and dominates the molecule's character, promoting solubility in nonpolar and polar aprotic organic solvents.[3] This group's presence is the primary reason for the compound's enhanced solubility in organic media compared to unprotected cysteine.

Quantitative and Qualitative Solubility Data

The following table summarizes the available solubility data for 2-Amino-4-tritylsulfanylbutanoic acid in various solvents. This data is crucial for preparing stock solutions and reaction mixtures.

| Solvent | Solvent Type | Reported Solubility | Notes & Application Context | Source(s) |